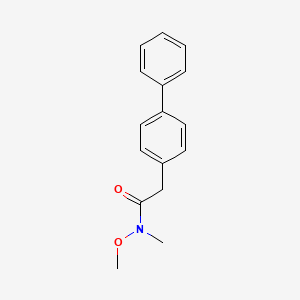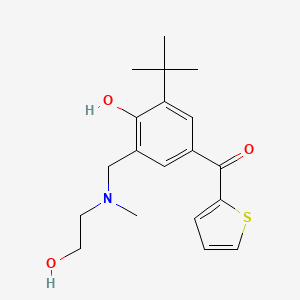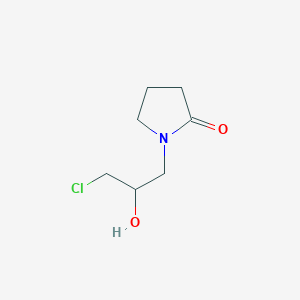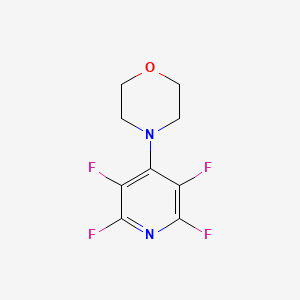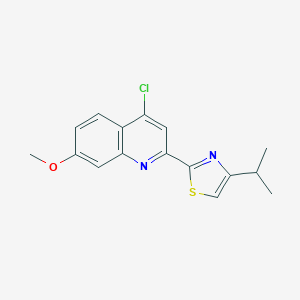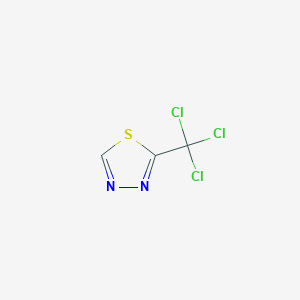![molecular formula C10H13NO3S B8597821 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide](/img/structure/B8597821.png)
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide is a chemical compound with a unique structure that combines a cyclopropane ring with a sulfonamide group and a hydroxyphenylmethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with hydroxyphenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the hydroxyphenylmethanol. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization, distillation, and chromatography may be employed to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of ethers or amides.
Applications De Recherche Scientifique
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide involves its interaction with specific molecular targets. The hydroxyphenylmethyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide can be compared with other similar compounds, such as:
Cyclopropanesulfonamide: Lacks the hydroxyphenylmethyl group, resulting in different chemical and biological properties.
Hydroxyphenylmethylsulfonamide: Lacks the cyclopropane ring, affecting its stability and reactivity.
Phenylmethylcyclopropanesulfonamide: Lacks the hydroxy group, altering its potential interactions with biological targets.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H13NO3S |
|---|---|
Poids moléculaire |
227.28 g/mol |
Nom IUPAC |
1-[hydroxy(phenyl)methyl]cyclopropane-1-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c11-15(13,14)10(6-7-10)9(12)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H2,11,13,14) |
Clé InChI |
WXKRSDODIKGTTM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C(C2=CC=CC=C2)O)S(=O)(=O)N |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

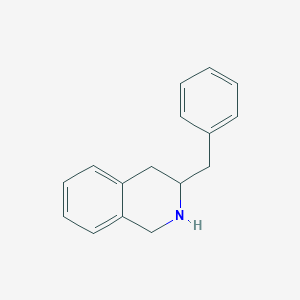
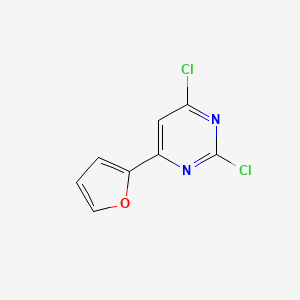
![2-({[3-(Trifluoromethyl)phenyl]sulfanyl}methyl)pyridine](/img/structure/B8597755.png)
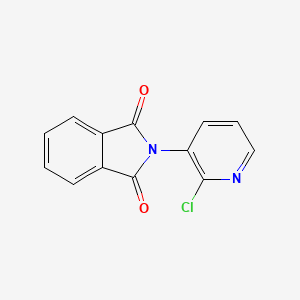
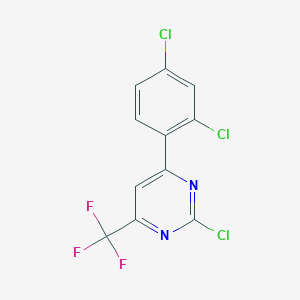
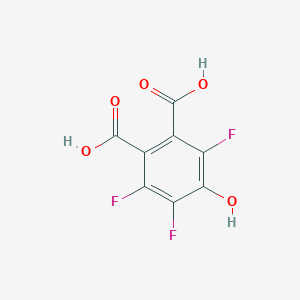
![Thieno[2,3-b]pyridine-2-sulfonamide](/img/structure/B8597800.png)
![tert-butyl 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidine-1-carboxylate](/img/structure/B8597804.png)
